molecular formula C19H25N3O B3922163 2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide

2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide

Cat. No. B3922163
M. Wt: 311.4 g/mol
InChI Key: RFFZOPTVHYVJGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMEMPA and is known to possess unique properties that make it an ideal candidate for scientific research.

Mechanism of Action

The mechanism of action of DMEMPA is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. It has been shown to interact with the mu-opioid receptor, which is involved in the regulation of pain perception, as well as the dopamine transporter, which is involved in the regulation of mood and motivation.
Biochemical and physiological effects:
DMEMPA has been shown to produce a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and sedation. It has also been shown to have anxiolytic and antidepressant effects, making it a potential candidate for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

DMEMPA has several advantages for use in laboratory experiments, including its high potency and selectivity for specific receptors. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, its high lipophilicity can lead to issues with bioavailability and distribution in vivo.

Future Directions

There are several potential future directions for research on DMEMPA. One area of interest is the development of new pain medications based on the compound's analgesic properties. Additionally, further research is needed to fully understand the compound's mechanism of action and potential applications in the treatment of neurological disorders. Finally, there is potential for the development of new imaging agents based on DMEMPA's interaction with certain receptors in the brain.

Scientific Research Applications

DMEMPA has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain medications. Additionally, DMEMPA has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-5-22(14-16-9-11-20-12-10-16)19(23)18(21(3)4)17-8-6-7-15(2)13-17/h6-13,18H,5,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFZOPTVHYVJGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=NC=C1)C(=O)C(C2=CC=CC(=C2)C)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-(dimethylamino)-N-ethyl-2-(3-methylphenyl)-N-(pyridin-4-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.